2-Amino-1,3-benzothiazole-5-carboxylic acid dihydrochloride
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Description
“2-Amino-1,3-benzothiazole-5-carboxylic acid dihydrochloride” is a chemical compound with the CAS Number: 1638221-42-7 . It has a molecular weight of 267.14 .
Synthesis Analysis
The synthesis of benzothiazoles often involves a three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO, providing 2-unsubstituted benzothiazoles . A similar reaction of o-phenylenediamines provides 2-unsubstituted benzimidazoles without K2S . DMSO plays three vital roles: carbon source, solvent, and oxidant .
Molecular Structure Analysis
The linear formula of “2-Amino-1,3-benzothiazole-5-carboxylic acid dihydrochloride” is C8 H6 N2 O2 S . 2 Cl H .
Chemical Reactions Analysis
In a visible light mediated synthesis of benzothiazoles from 2-aminothiophenol and aldehydes, an in situ-generated disulfide photosensitizes molecular oxygen to generate the key oxidants, singlet oxygen and superoxide anion, for the dehydrogenation step .
Scientific Research Applications
Synthesis and Biological Activity
The compound 2-Amino-1,3-benzothiazole derivatives have been extensively studied for their synthesis methods and biological activities. For example, the synthesis of N-substituted-3-chloro-2-azetidinones starting from 2-Aminobenzothiazole carboxylic acid demonstrates a sequence of reactions that yield compounds with notable antibacterial and antifungal activities. These compounds were tested against several microorganisms including Staphylococcus aureus and Escherichia coli, showcasing moderate to good antibacterial effectiveness, although no activity was observed against tested fungal species (Chavan & Pai, 2007).
Antimicrobial Activity of Pyridine Derivatives
Another research focus has been on the antimicrobial activity of pyridine derivatives synthesized from 2-Amino substituted benzothiazoles. These studies involve preparing carboxylic acids and amide derivatives to evaluate their antimicrobial efficacy. The synthesized compounds exhibited variable and modest activity against bacterial and fungal strains, highlighting the potential of 2-Amino-1,3-benzothiazole derivatives in antimicrobial drug development (Patel, Agravat, & Shaikh, 2011).
Preclinical Evaluation of Antitumor Properties
The antitumor properties of 2-Amino-1,3-benzothiazole derivatives have also been a significant area of investigation. Novel 2-(4-aminophenyl)benzothiazoles have shown potent antitumor properties in vitro and in vivo. These compounds induce and are metabolized by cytochrome P450 to active and inactive metabolites, with amino acid conjugation being used to improve solubility and bioavailability. The preclinical evaluation suggests these derivatives have potential as antitumor agents, especially for breast and ovarian cancers (Bradshaw et al., 2002).
properties
IUPAC Name |
2-amino-1,3-benzothiazole-5-carboxylic acid;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2S.2ClH/c9-8-10-5-3-4(7(11)12)1-2-6(5)13-8;;/h1-3H,(H2,9,10)(H,11,12);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUDRIVADQXJHNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)N=C(S2)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-1,3-benzothiazole-5-carboxylic acid dihydrochloride |
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